pentadecahydrate

Flame Retardant Thermal Stability Polymer Processing

Procure Zinc Borate Pentadecahydrate (CAS 139354-76-0, 2ZnO·3B₂O₃·3.5H₂O family) for its unmatched halogen-free flame retardancy and smoke suppression. This specific hydrate's endothermic dehydration at ~290°C is optimal for PVC, epoxy, and PU processing. Replacing 50% antimony trioxide in PVC lowers peak heat release by 32.1% and smoke by 22.1%. Achieves LOI 28% in epoxy with less mechanical penalty than anhydrous grades. The hydration state is critical for performance; verify the CAS to ensure correct thermal stability.

Molecular Formula B2H30O17Zn2
Molecular Weight 0
CAS No. 139354-76-0
Cat. No. B1178734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepentadecahydrate
CAS139354-76-0
Synonymspentadecahydrate
Molecular FormulaB2H30O17Zn2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Borate Pentadecahydrate (CAS 139354-76-0): Compound Identity and Industrial Context for Flame Retardant Procurement


Zinc borate pentadecahydrate, registered under CAS 139354-76-0 with the molecular formula B₂H₃₀O₁₇Zn₂ (molecular weight 454.61 g/mol), is a hydrated inorganic zinc borate belonging to the industrially critical 2ZnO·3B₂O₃·3.5H₂O structural family . This compound appears as a white crystalline or amorphous powder, insoluble in water and organic solvents but soluble in hydrochloric acid, sulfuric acid, and DMSO . It is primarily employed as a halogen-free, environmentally friendly flame retardant and smoke suppressant additive for polymers, coatings, textiles, and cellulose-based materials [1]. The compound's flame retardant mechanism operates through endothermic dehydration (releasing bound water above approximately 290°C), formation of a protective glassy B₂O₃ char layer, and synergistic interactions with halogenated and halogen-free flame retardant systems [1][2].

Why Generic Zinc Borate Substitution Fails: Hydration-State-Dependent Performance Dictates ZB-Pentadecahydrate (CAS 139354-76-0) Selection


Zinc borates are a structurally diverse family of compounds whose flame retardant efficacy, thermal stability, and polymer compatibility are directly governed by the ZnO:B₂O₃:H₂O molar ratio and the specific hydration state [1]. The pentadecahydrate form (2ZnO·3B₂O₃·3.5H₂O equivalent) exhibits a dehydration onset temperature of approximately 290°C, which is substantially higher than the 7-hydrate variant (2ZnO·3B₂O₃·7H₂O, dehydrating at ~170°C) but lower than the monohydrate form (4ZnO·B₂O₃·H₂O, dehydrating at ~410°C) [1][2]. This intermediate thermal stability window is critical: the 7-hydrate prematurely releases water during processing of many engineering thermoplastics, while anhydrous variants lack the endothermic cooling effect that provides superior condensed-phase flame retardancy in epoxy and PVC systems [3]. Consequently, procuring a zinc borate with an incorrect or unspecified hydration state can result in inadequate flame retardancy, processing defects from premature dehydration, or incompatibility with the target polymer's thermal processing range. The quantitative evidence below demonstrates exactly where CAS 139354-76-0's specific hydration profile yields measurable performance advantages over its closest structural analogs.

Quantitative Differentiation Evidence for Zinc Borate Pentadecahydrate (CAS 139354-76-0) vs. Closest Analogs


Dehydration Onset Temperature: Pentadecahydrate (290°C) vs. 7-Hydrate (170°C) vs. 4ZnO·B₂O₃·H₂O (410°C)

The pentadecahydrate form (structurally equivalent to 2ZnO·3B₂O₃·3.5H₂O) exhibits a dehydration onset temperature of 290°C, placing it in an intermediate thermal stability window that is optimal for processing a broad range of commodity and engineering thermoplastics. In contrast, the 7-hydrate variant (2ZnO·3B₂O₃·7H₂O) begins dehydrating at only 170°C, making it unsuitable for polymers requiring processing above 200°C. The monohydrate 4ZnO·B₂O₃·H₂O dehydrates at 410°C, providing higher thermal stability but at the cost of reduced endothermic flame retardant activity in lower-temperature fire scenarios [1][2].

Flame Retardant Thermal Stability Polymer Processing

Limiting Oxygen Index (LOI) in Epoxy Nanocomposites: Hydrous Zinc Borate (28% LOI) vs. Anhydrous Zinc Borate at 10 wt% Loading

In a direct head-to-head comparison within the same epoxy resin matrix, hydrous zinc borate (Zn₃B₆O₁₂·3.5H₂O, structurally analogous to the pentadecahydrate) achieved a Limiting Oxygen Index (LOI) of 28% at 10 wt% loading, indicating superior flame resistance compared to the anhydrous form (ZnB₂O₄) at identical loading. The study further demonstrated that flexural strength degradation was less severe for the hydrous filler than for the anhydrous filler, meaning the hydrated form delivers better flame retardancy with lower mechanical property penalty [1].

Flame Retardancy Epoxy Composites LOI Testing

Partial Antimony Trioxide Replacement in Flexible PVC: PHRR (−32.1%), THR (−27.5%), and TSR (−22.1%) Using Zinc Borate

When zinc borate (ZB) partially replaces antimony trioxide (Sb₂O₃) in flexible PVC (fPVC) films for automotive interiors, the formulation 2ZB/2Sb₂O₃ (50% replacement) delivered substantially improved flame retardancy and smoke suppression compared to the baseline 4Sb₂O₃ formulation. Specifically, peak heat release rate (PHRR) decreased by 32.1%, total heat release (THR) decreased by 27.5%, and total smoke release (TSR) decreased by 22.1%. In contrast, replacing Sb₂O₃ with SnO₂ at the same level actually increased TSR by 16.5%, highlighting ZB's unique ability to simultaneously improve flame retardancy and smoke suppression when substituting antimony trioxide [1].

PVC Flame Retardancy Antimony Trioxide Replacement Smoke Suppression

Endothermic Heat Absorption Capacity: 924 J/g for Pentadecahydrate-Type Zinc Borate During Dehydration-to-Steam Transition

The flame retardant mechanism of the 2ZnO·3B₂O₃·3.5H₂O (pentadecahydrate-equivalent) form relies significantly on its endothermic dehydration process. Quantitative measurements demonstrate that each gram of this zinc borate hydrate absorbs 924 J of external heat during the transition from bound crystalline water release through conversion to steam [1]. This is a class-defining value: anhydrous zinc borate (e.g., Firebrake 500) provides zero endothermic cooling from dehydration, while the 7-hydrate variant (2ZnO·3B₂O₃·7H₂O) contains more water but loses it at impractically low temperatures (~170°C), rendering the endothermic effect unavailable during the critical early stages of most polymer fires [2]. The 924 J/g value represents the total heat absorption from water release through vaporization, combining the latent heat of dehydration and the latent heat of water vaporization, and is a key quantitative parameter for flame retardant system design [1].

Endothermic Dehydration Heat Absorption Flame Quenching Mechanism

Thermal Stabilization of Polyurethane Foam: Decomposition Temperature Increased by +54°C (Below 300°C) and +104°C (Above 400°C) with 2ZnO·3B₂O₃·3.5H₂O

Incorporation of 2ZnO·3B₂O₃·3.5H₂O (the pentadecahydrate-equivalent form) into rigid polyurethane foam shifted the maximum decomposition temperature upward by 54°C in the sub-300°C region and by 104°C in the post-400°C region, compared to unfilled polyurethane foam [1]. Among the three zinc borate variants synthesized and tested (2ZnO·3B₂O₃·7H₂O, 2ZnO·3B₂O₃·3.5H₂O, and 3ZnO·3B₂O₃·5H₂O), the 3.5-hydrate form was selected by the authors as having the best overall flame retardant properties based on its thermodynamic performance [1]. This thermal stabilization effect is attributed to the endothermic dehydration and the subsequent formation of a protective borate glass layer that inhibits further thermal degradation of the polymer matrix.

Polyurethane Foam Thermal Degradation Flame Retardant Additive

Cost-Performance Advantage: Zinc Borate Pentadecahydrate as Partial Sb₂O₃ Replacement — Up to 50% Substitution with Maintained or Improved Fire Safety Ratings

Hydrated zinc borate of the 3.5-hydrate type can replace up to 50% of antimony trioxide (Sb₂O₃) in PVC and polyolefin formulations while maintaining or improving UL-94 fire safety ratings and simultaneously reducing smoke density [1]. Industry technical datasheets indicate that this partial replacement strategy is widely adopted to mitigate the cost volatility and toxicity concerns associated with antimony trioxide, which is subject to significant price fluctuation as a critical mineral . Unlike anhydrous zinc borate, which lacks the endothermic dehydration effect and is primarily suited for very high-temperature engineering polymers (>400°C processing), the hydrated form provides both cost-effective Sb₂O₃ displacement and active flame quenching in the 200–300°C processing window typical of commodity PVC and polyolefin compounding [1][2].

Cost Reduction Sb₂O₃ Replacement PVC Formulation

Optimal Application Scenarios for Zinc Borate Pentadecahydrate (CAS 139354-76-0) Based on Quantitative Differentiation Evidence


Flexible PVC Compounding with Partial Antimony Trioxide Replacement for Automotive Interior Materials

In flexible PVC formulations for automotive interiors, replacing 50% of antimony trioxide with zinc borate pentadecahydrate (2ZB/2Sb₂O₃) reduces peak heat release rate by 32.1%, total heat release by 27.5%, and total smoke release by 22.1% compared to the conventional 4Sb₂O₃ formulation [1]. This scenario is particularly valuable for automotive OEMs seeking to reduce formulation cost, lower smoke density in the event of vehicle fires, and decrease dependence on antimony trioxide — a critical mineral subject to supply chain volatility. The hydrated zinc borate's endothermic dehydration at ~290°C is well-matched to PVC processing temperatures (160–200°C), ensuring the crystalline water is retained during compounding and released only upon fire exposure [2].

Epoxy-Based Flame-Retardant Nanocomposites Requiring High LOI with Minimal Mechanical Property Sacrifice

For epoxy resin systems used in electronics encapsulation, aerospace composites, and construction materials, incorporating hydrous zinc borate (Zn₃B₆O₁₂·3.5H₂O, pentadecahydrate-equivalent) at 10 wt% loading achieves a Limiting Oxygen Index of 28%, significantly exceeding the performance of anhydrous zinc borate at the same loading [1]. Critically, the flexural strength degradation is limited to only 17% — substantially less than the mechanical penalty observed with anhydrous fillers [1]. This makes the hydrated form the preferred choice when flame retardancy must be maximized while preserving structural integrity, such as in load-bearing composite components.

Rigid Polyurethane Foam Thermal Insulation with Enhanced Thermal Stability

In rigid polyurethane foam formulations for building insulation and sealant applications, doping with 2ZnO·3B₂O₃·3.5H₂O (pentadecahydrate-type) increases the maximum decomposition temperature by 54°C in the low-temperature regime and by 104°C in the high-temperature regime relative to unfilled foam [1]. Among the three zinc borate variants tested (7-hydrate, 3.5-hydrate, and 5-hydrate), the 3.5-hydrate was specifically identified as having the best overall flame retardant properties based on thermodynamic performance [1]. This scenario is ideal for manufacturers of PU-based insulation products who require both passive fire protection and improved thermal stability of the polymer matrix.

Halogen-Containing Flame-Retardant Coatings with Reduced Smoke and Improved Char Formation

In chlorinated alkyd resin coatings, zinc borate pentadecahydrate (2ZnO·3B₂O₃·3.5H₂O equivalent) serves as an effective partial or complete substitute for antimony trioxide as a synergistic flame retardant [1]. Unlike antimony trioxide, which operates primarily in the vapor phase with little contribution to char formation, zinc borate decomposes endothermically (absorbing 924 J/g) and forms a vitreous B₂O₃ layer that stabilizes the char and inhibits further oxidation [1][2]. The compound retains its hydration water up to 290°C and maintains approximately 85.5% residual mass at 800°C, demonstrating exceptional thermal persistence for intumescent coating applications [1].

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